molecular formula C8H5N3O B15317326 3-isocyanato-1H-pyrrolo[2,3-b]pyridine

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15317326
M. Wt: 159.14 g/mol
InChI Key: PGMDPZWKPHBWHN-UHFFFAOYSA-N
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Description

3-isocyanato-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H5N3O. It is characterized by a pyrrolo[2,3-b]pyridine core structure with an isocyanate functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while bromination results in brominated compounds .

Mechanism of Action

The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can irreversibly bind to target enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the isocyanate group but shares the core structure.

    3-bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of an isocyanate group.

    3-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group instead of an isocyanate group.

Uniqueness

The isocyanate group allows for the formation of covalent bonds with nucleophiles, making it valuable in the design of irreversible inhibitors and advanced materials .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5N3O/c12-5-11-7-4-10-8-6(7)2-1-3-9-8/h1-4H,(H,9,10)

InChI Key

PGMDPZWKPHBWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2N=C=O)N=C1

Origin of Product

United States

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